molecular formula C8H11NO2 B13259271 2-Methyl-2-(2-pyrrolyl)propanoic Acid

2-Methyl-2-(2-pyrrolyl)propanoic Acid

Cat. No.: B13259271
M. Wt: 153.18 g/mol
InChI Key: YHEAVHQIEBAMND-UHFFFAOYSA-N
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Description

2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid is an organic compound with the molecular formula C8H11NO2 It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(1H-pyrrol-2-yl)propanoic acid typically involves the reaction of pyrrole with isobutyric acid under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-methyl-2-(1H-pyrrol-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO2/c1-8(2,7(10)11)6-4-3-5-9-6/h3-5,9H,1-2H3,(H,10,11)

InChI Key

YHEAVHQIEBAMND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CN1)C(=O)O

Origin of Product

United States

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